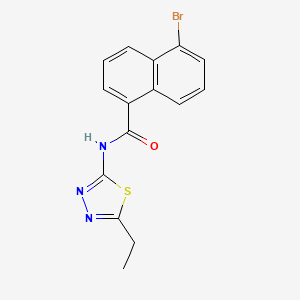![molecular formula C18H18N4O3S B3511367 3-(2-NITROBENZOYL)-1-[4-(PYRROLIDIN-1-YL)PHENYL]THIOUREA](/img/structure/B3511367.png)
3-(2-NITROBENZOYL)-1-[4-(PYRROLIDIN-1-YL)PHENYL]THIOUREA
描述
3-(2-NITROBENZOYL)-1-[4-(PYRROLIDIN-1-YL)PHENYL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-NITROBENZOYL)-1-[4-(PYRROLIDIN-1-YL)PHENYL]THIOUREA typically involves the following steps:
Formation of the Nitrobenzoyl Intermediate: The nitrobenzoyl group can be introduced through nitration of benzoic acid or its derivatives using a mixture of concentrated nitric acid and sulfuric acid.
Coupling with Pyrrolidinylphenyl: The nitrobenzoyl intermediate is then coupled with a pyrrolidinylphenyl derivative through a nucleophilic substitution reaction.
Thiourea Formation: The final step involves the reaction of the coupled intermediate with thiourea under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(2-NITROBENZOYL)-1-[4-(PYRROLIDIN-1-YL)PHENYL]THIOUREA can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst, sodium borohydride.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Amino Derivatives: Formed through reduction of the nitro group.
Sulfonyl Derivatives: Formed through oxidation of the thiourea moiety.
Substituted Thioureas: Formed through nucleophilic substitution reactions.
科学研究应用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound can be used as a probe to study biological pathways involving thiourea derivatives.
Materials Science: It may be utilized in the synthesis of novel materials with unique electronic or optical properties.
Agriculture: The compound could be explored for its potential use as a pesticide or herbicide.
作用机制
The mechanism of action of 3-(2-NITROBENZOYL)-1-[4-(PYRROLIDIN-1-YL)PHENYL]THIOUREA depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The nitrobenzoyl and thiourea groups are key functional moieties that contribute to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-(2-NITROBENZOYL)-1-PHENYLTHIOUREA: Lacks the pyrrolidinyl group, which may affect its biological activity and chemical properties.
1-[4-(PYRROLIDIN-1-YL)PHENYL]THIOUREA: Lacks the nitrobenzoyl group, which may influence its reactivity and applications.
3-(2-AMINOBENZOYL)-1-[4-(PYRROLIDIN-1-YL)PHENYL]THIOUREA: Contains an amino group instead of a nitro group, which may alter its chemical behavior and biological effects.
Uniqueness
3-(2-NITROBENZOYL)-1-[4-(PYRROLIDIN-1-YL)PHENYL]THIOUREA is unique due to the presence of both the nitrobenzoyl and pyrrolidinylphenyl groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
2-nitro-N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-17(15-5-1-2-6-16(15)22(24)25)20-18(26)19-13-7-9-14(10-8-13)21-11-3-4-12-21/h1-2,5-10H,3-4,11-12H2,(H2,19,20,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWCFOVIWZQVCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(2-CHLORO-4-METHYLBENZAMIDO)-2-METHOXYPHENYL]-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B3511288.png)
![1-(1,3-benzodioxol-5-ylmethyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3511294.png)

![2-[(4-bromobenzyl)sulfanyl]-N-(4-methylbenzyl)acetamide](/img/structure/B3511311.png)
![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3511321.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3511333.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-cyclohexylbenzenesulfonamide](/img/structure/B3511345.png)
![3,5-dimethoxy-N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B3511355.png)
![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-bromo-5-nitrophenyl)hydrazone]](/img/structure/B3511359.png)
![N-[(4-piperidin-1-ylphenyl)carbamothioyl]-3-propan-2-yloxybenzamide](/img/structure/B3511360.png)
![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3511365.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B3511381.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B3511392.png)
